![molecular formula C10H8BNO4 B1646532 3-Maleimidophenyl boronic acid CAS No. 170368-42-0](/img/structure/B1646532.png)
3-Maleimidophenyl boronic acid
Overview
Description
3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It is a sulfhydryl reactive iodinatable compound . This compound is a derivative of boronic acid and holds prominence in scientific research due to its versatile applications . It is used as a probe in studies for the detection of diol molecules and finds utility in various areas such as bioconjugation, drug delivery, and protein labeling .
Molecular Structure Analysis
The molecular weight of 3-Maleimidophenyl boronic acid is 216.99 . The molecular formula is C10H8BNO4 .Chemical Reactions Analysis
Boronic acids, including 3-Maleimidophenyl boronic acid, form five-membered boronate esters with diols . They have become increasingly popular in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .Physical And Chemical Properties Analysis
3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It has a molecular weight of 216.99 and a melting point of over 360 °C . It should be stored at 0-8°C .Scientific Research Applications
Bioconjugation
3-Maleimidophenyl boronic acid is utilized in bioconjugation processes due to its ability to form stable covalent bonds with biomolecules. This application is crucial for creating targeted drug delivery systems and for attaching probes or markers to specific proteins or antibodies .
Drug Delivery
The compound’s unique properties facilitate the development of drug delivery mechanisms. By targeting specific biological markers, it can improve the efficacy and specificity of therapeutic agents .
Protein Labeling
In proteomics, 3-Maleimidophenyl boronic acid is used for protein labeling, allowing researchers to track and analyze proteins’ behavior and interactions within cells .
Sensing Applications
Boronic acids, including 3-Maleimidophenyl boronic acid, are known for their sensing capabilities, particularly in detecting diols and anions like fluoride or cyanide. This makes them valuable in environmental monitoring and diagnostics .
Fluorescent Sensing
Combining boronic acid with fluorescent elements like pyrene has led to the development of sensors for catecholamines and their derivatives, which are important in medical diagnostics .
Mechanism of Action
Target of Action
The primary target of 3-Maleimidophenyl boronic acid are proteins and peptides that contain thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, playing a crucial role in their structure and function.
Mode of Action
3-Maleimidophenyl boronic acid interacts with its targets by establishing covalent bonds with the thiol groups present on proteins and peptides . This interaction is facilitated by the boronic acid component of the compound, which reacts with the thiol group to form a reversible boronate ester linkage .
Safety and Hazards
The safety data sheet of 3-Maleimidophenyl boronic acid suggests that it should be handled with personal protective equipment/face protection . It should be kept in a dry, cool, and well-ventilated place . Avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
Future Directions
Boronic acids, including 3-Maleimidophenyl boronic acid, are increasingly utilized in diverse areas of research . They are used for the selective recognition of a wide range of analytes . The ability of these chemical receptors to recognize and bind to specific targets mimics certain biological processes . This has led to their utility in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
properties
IUPAC Name |
[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRNFAUYWXDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Maleimidophenyl boronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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